molecular formula C21H18FNO3S B11472598 7-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11472598
M. Wt: 383.4 g/mol
InChI Key: UFSKTUNBJNLXFF-UHFFFAOYSA-N
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Description

The compound 7-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic molecule featuring a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution (SNAr) reaction where a methoxyphenyl halide reacts with the thienopyridine core.

    Attachment of the Fluorobenzyl Group: This is usually done via an etherification reaction, where the fluorobenzyl alcohol is reacted with the phenolic hydroxyl group of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyridine core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, 7-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-{4-[(3-Fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
  • 7-{3-[(4-Fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Uniqueness

The uniqueness of 7-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorobenzyl and methoxyphenyl groups provides a distinct electronic environment, potentially leading to unique interactions with biological targets compared to its analogs.

This compound in various scientific and industrial fields.

Properties

Molecular Formula

C21H18FNO3S

Molecular Weight

383.4 g/mol

IUPAC Name

7-[3-[(3-fluorophenyl)methoxy]-4-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H18FNO3S/c1-25-18-6-5-14(16-11-20(24)23-17-7-8-27-21(16)17)10-19(18)26-12-13-3-2-4-15(22)9-13/h2-10,16H,11-12H2,1H3,(H,23,24)

InChI Key

UFSKTUNBJNLXFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC(=CC=C4)F

Origin of Product

United States

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